4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
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Overview
Description
The compound seems to be a derivative of 1H-1,2,3-triazol, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a versatile structure found in many pharmaceuticals and biologically active compounds . It’s often used as a building block in the synthesis of various therapeutic agents .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Analogues and Derivatives : Researchers synthesized a conformationally rigid analogue of 2-amino-adipic acid, 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid, demonstrating the versatility of 8-azabicyclo[3.2.1]octane skeleton in creating novel compounds (Kubyshkin et al., 2009).
- Catalysis : The 1,2,3-triazole derivatives were used as ligands in catalyst activation for reactions like transfer hydrogenation, highlighting their role in facilitating chemical transformations (Saleem et al., 2014).
Chemical Synthesis and Functionalization
- Chemical Synthesis : The application of 1,4-diazabicyclo[2.2.2]octane for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under specific conditions showcases the potential of related compounds in synthesizing complex chemical structures (Azarifar et al., 2013).
- Functionalization of Nanoparticles : The functionalization of silica-coated magnetic nanoparticles with 1,4-Diazabicyclo[2.2.2]octane (DABCO) demonstrates the compound's utility in nanotechnology and materials science (Jadidi Nejad et al., 2020).
Medicinal Chemistry
- Neurokinin Receptor Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the query compound, have been studied as neurokinin receptor antagonists, suggesting potential applications in pharmacology (Huscroft et al., 2006).
Antimicrobial Research
- Antimicrobial Agents : The synthesis and evaluation of novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, show the potential antimicrobial applications of compounds related to 1H-1,2,3-triazole (Al‐Azmi & Mahmoud, 2020).
Organic Chemistry and Synthesis
- Structural Analysis and Synthesis : The gold(III) tetrachloride salt of a compound related to L-cocaine, containing an 8-azabicyclo[3.2.1]octane skeleton, was analyzed, indicating the importance of such structures in organic chemistry and crystallography (Wood et al., 2007).
Mechanism of Action
Compounds with a similar structure have been found to exhibit significant binding affinity to HSP90α, a promising anticancer drug target . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Future Directions
Properties
IUPAC Name |
4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)22-14-5-6-15(22)10-16(9-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYRTNGDKQWXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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